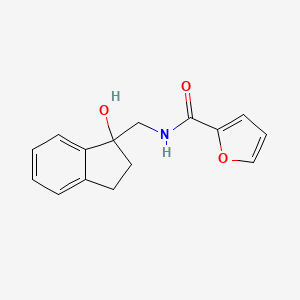

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

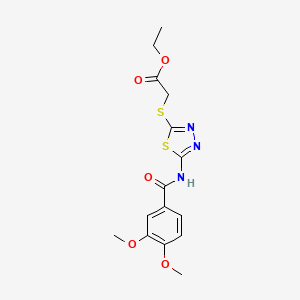

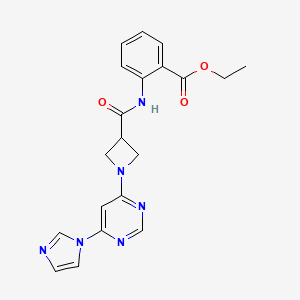

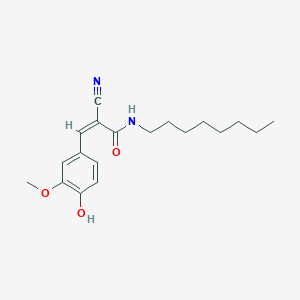

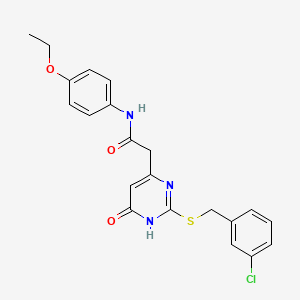

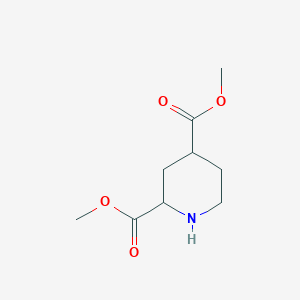

The compound “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains an indene structure (a fused cyclopentane and benzene ring), which is partially saturated (dihydro) and has a hydroxyl group attached . It also contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom).

Molecular Structure Analysis

The molecular structure of this compound would likely show the fused ring structure of the indene, the five-membered furan ring, and the carboxamide group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the indole moiety can be crucial for the interaction with viral proteins, potentially disrupting their function or replication processes.

Anti-inflammatory Properties

The indole scaffold is known to possess anti-inflammatory capabilities. This is particularly relevant in the development of new pharmaceuticals aimed at treating chronic inflammatory diseases. The modification of the indole structure, as seen in our compound, could lead to enhanced bioactivity and better therapeutic profiles .

Anticancer Potential

Compounds with an indole base have been explored for their anticancer effects. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation. The specific configuration of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” could be investigated for its efficacy against various cancer cell lines .

Antioxidant Effects

Indole derivatives are also recognized for their antioxidant properties. They can neutralize free radicals and may reduce oxidative stress, which is implicated in numerous diseases. Research into the antioxidant capacity of our compound could provide insights into its potential therapeutic uses .

Antimicrobial Activity

The structural complexity of indole-based compounds grants them the ability to act as antimicrobial agents. They can target bacterial and fungal pathogens, making them valuable in the fight against infectious diseases. The unique structure of our compound might offer new avenues for antimicrobial drug development .

Antidiabetic Applications

Indole compounds have been studied for their antidiabetic effects, possibly through the modulation of insulin signaling pathways or the protection of pancreatic beta cells. The pharmacological activity of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” in this context remains an interesting area for further exploration .

Antimalarial Properties

The fight against malaria has led to the investigation of various indole derivatives for their antimalarial properties. These compounds may interfere with the life cycle of the Plasmodium parasite or inhibit its metabolic pathways. Our compound’s efficacy in this regard could be a significant contribution to antimalarial drug discovery .

Anticholinesterase Activity

Indole-based molecules have shown promise as anticholinesterase agents, which are useful in treating neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme cholinesterase, they help increase the levels of neurotransmitters in the brain. The potential of our compound in neuroprotection and cognitive enhancement is worth investigating .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence several biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDMBRIAZRIAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)

![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)

![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)

![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)